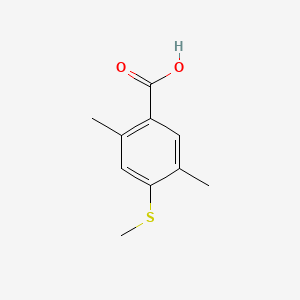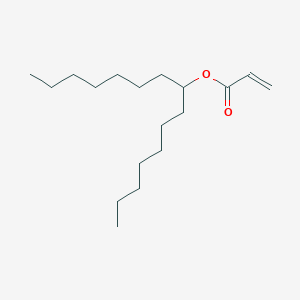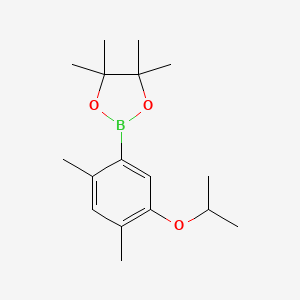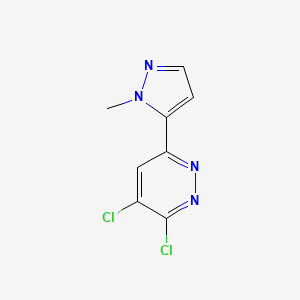
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine-substituted pyridazine derivative.
科学的研究の応用
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism of action of 3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Dichloropyridazine: Lacks the pyrazole ring but shares the pyridazine core.
1-Methyl-1H-pyrazole: Lacks the pyridazine ring but shares the pyrazole core.
6-(1-Methyl-1H-pyrazol-5-YL)pyridazine: Similar structure but without the chlorine substituents.
Uniqueness
3,4-Dichloro-6-(1-methyl-1H-pyrazol-5-YL)pyridazine is unique due to the presence of both the dichloropyridazine and methylpyrazole moieties, which confer specific chemical and biological properties that are not observed in the individual components.
特性
分子式 |
C8H6Cl2N4 |
|---|---|
分子量 |
229.06 g/mol |
IUPAC名 |
3,4-dichloro-6-(2-methylpyrazol-3-yl)pyridazine |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-7(2-3-11-14)6-4-5(9)8(10)13-12-6/h2-4H,1H3 |
InChIキー |
UQSUNYGWMPAFCB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2=NN=C(C(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)



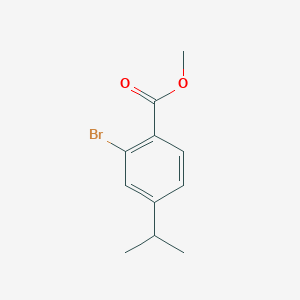
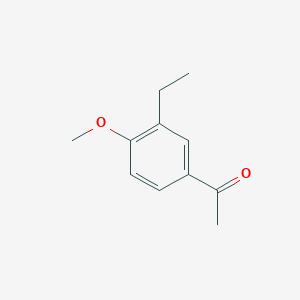
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

